![molecular formula C13H26O5Si B14342034 Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester CAS No. 93090-93-8](/img/structure/B14342034.png)
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is a chemical compound with the molecular formula C13H26O5Si. It is an ester derivative of octanedioic acid, also known as suberic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester typically involves the esterification of octanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include:
Esterification: Octanedioic acid is reacted with methanol in the presence of sulfuric acid or another strong acid as a catalyst.
Silylation: The resulting dimethyl ester is then treated with trimethylsilyl chloride in the presence of a base such as pyridine to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Octanedioic acid.
Reduction: Octanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding ester and silyl group interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester exerts its effects involves the interaction of its ester and silyl groups with various molecular targets. The ester groups can undergo hydrolysis to release octanedioic acid, which can participate in metabolic pathways. The trimethylsilyl group can enhance the stability and lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanedioic acid, dimethyl ester: Lacks the trimethylsilyl group, making it less lipophilic and stable.
Octanedioic acid, 3-methyl-, dimethyl ester: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and physical properties.
Uniqueness
Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
93090-93-8 |
|---|---|
Formule moléculaire |
C13H26O5Si |
Poids moléculaire |
290.43 g/mol |
Nom IUPAC |
dimethyl 3-trimethylsilyloxyoctanedioate |
InChI |
InChI=1S/C13H26O5Si/c1-16-12(14)9-7-6-8-11(10-13(15)17-2)18-19(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
OSICGBGEFPEZBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC(CC(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


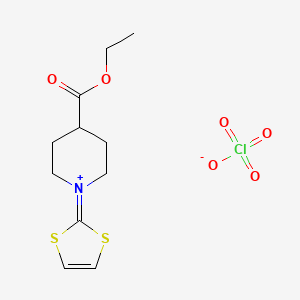
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)


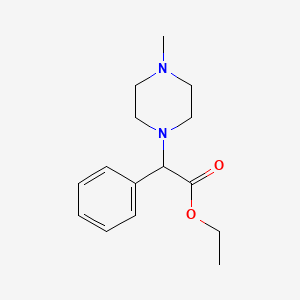
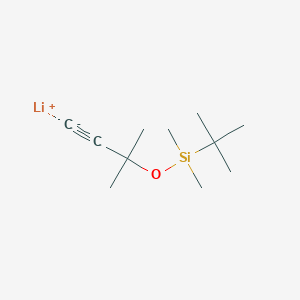

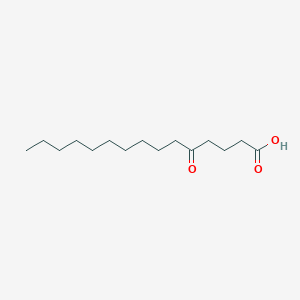
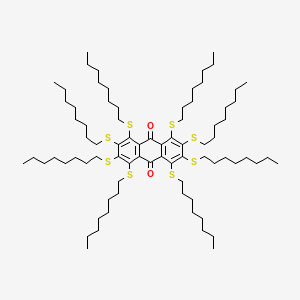
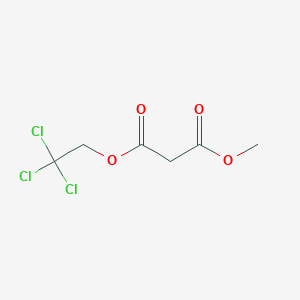

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
